molecular formula C8H5ClFNO B2886825 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole CAS No. 139549-22-7

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

Cat. No.: B2886825
CAS No.: 139549-22-7
M. Wt: 185.58
InChI Key: AEOPPVPQYXKXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole typically involves the chloromethylation of 4-fluoro-1,3-benzoxazole. One common method includes the reaction of 4-fluoro-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-(azidomethyl)-4-fluoro-1,3-benzoxazole or 2-(thiocyanatomethyl)-4-fluoro-1,3-benzoxazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-(methyl)-4-fluoro-1,3-benzoxazole.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 2-(Bromomethyl)-4-fluoro-1,3-benzoxazole
  • 2-(Chloromethyl)-4-chloro-1,3-benzoxazole

Comparison: 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine substituents, which confer distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and lipophilicity compared to its non-fluorinated analogs. Additionally, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOPPVPQYXKXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.